molecular formula C20H18N2O6S B2980072 (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865200-12-0

(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2980072
CAS No.: 865200-12-0
M. Wt: 414.43
InChI Key: FJSFTKGHYJRFKZ-MRCUWXFGSA-N
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Description

The compound "(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate" (CAS: 895447-12-8) features a complex structure integrating multiple functional groups:

  • A benzo[b][1,4]dioxine ring fused to a benzothiazole moiety.
  • A Z-configuration imino group linking the dioxine-carbonyl to the benzothiazole ring.
  • A methyl acetate ester at the benzothiazole’s 3-position.
  • A methoxy substituent at the benzothiazole’s 6-position.

While direct pharmacological data are unavailable, structural parallels to bioactive thiazole derivatives (e.g., antibiotics, herbicides) hint at possible applications .

Properties

IUPAC Name

methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S/c1-25-12-7-8-13-17(9-12)29-20(22(13)10-18(23)26-2)21-19(24)16-11-27-14-5-3-4-6-15(14)28-16/h3-9,16H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSFTKGHYJRFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3COC4=CC=CC=C4O3)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a thiazole derivative structure, which is significant for its biological properties. The presence of multiple functional groups enhances its reactivity and interaction with biological targets. The molecular formula is C20H18N2O6SC_{20}H_{18}N_{2}O_{6}S, with a molecular weight of 414.43414.43 g/mol.

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Formation of Key Intermediates : The compound is synthesized starting from commercially available precursors through controlled reactions.
  • Characterization Techniques : Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Pharmacological Properties

  • Antidepressant Activity : A related series of compounds has shown high affinities for the serotonin receptors 5-HT1A and 5-HT2A, indicating potential antidepressant properties. For example, one derivative exhibited a Ki value of 17nM17\,\text{nM} for the 5-HT1A receptor, showcasing significant binding affinity .
  • Anti-inflammatory Effects : Thiazole derivatives are known for their anti-inflammatory and analgesic properties. The unique structure of this compound may contribute to similar effects through modulation of inflammatory pathways.

The mechanism of action involves binding to specific molecular targets within biological systems. This interaction can lead to the modulation of enzyme activities or receptor signaling pathways, resulting in various therapeutic effects. For instance, compounds with similar structures have been noted to inhibit certain enzymes or activate signaling cascades that contribute to their pharmacological effects .

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives:

  • Study on Antidepressant Effects : A study evaluating a series of benzothiazole derivatives demonstrated significant antidepressant-like activity in animal models using the forced swimming test (FST) and tail suspension test (TST). Compounds similar to (Z)-methyl 2-(...) showed reduced immobility times in these tests, suggesting potential efficacy in treating depression .
  • Anti-cancer Research : Research on thiophene-based derivatives indicates that heterocyclic compounds like thiazoles have been extensively studied for their anticancer activities. These compounds often exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Comparison with Similar Compounds

Table 1: Key Features of Analogous Compounds
Compound Name Structural Features Synthesis Method Key Properties/Applications References
Target Compound Benzo[b][1,4]dioxine, Z-imino, methoxybenzothiazole, methyl acetate Likely multi-step alkolysis or condensation (inferred from analogs) Potential pharmaceutical use (e.g., antibiotic, kinase inhibitor)
Ethyl 2-(2-(indol-3-yl)benzothiazol-3-yl)-2-cyanoacetate Indole, benzothiazole, cyanoacetate Three-component reaction (benzothiazole, ethyl bromocyanoacetate, indole) High-yield synthesis (70–85%); confirmed via NMR, IR, mass spec; bioactive potential
Methyl 2-(2-amino-thiazol-4-yl)-methoxyimino-ethanoate Amino-thiazole, Z-methoxyimino, methyl ester Alkolysis of mica ester in methanol (pH 6.5, reflux) Crystal stability via N–H···O/N and π-π interactions; used in cephalosporin antibiotics
Metsulfuron methyl ester Triazine, sulfonylurea, methyl ester Sulfonylurea herbicide synthesis (exact method not detailed) Herbicidal activity via acetolactate synthase inhibition; agricultural use
Thiazol-5-ylmethyl carbamates Thiazole, carbamate, hydroxy/ureido substituents Multi-step functionalization (e.g., coupling reactions) Antiviral or anticancer applications (inferred from carbamate’s pharmacokinetic role)

Detailed Analysis

Structural Features
  • Target Compound vs. Ethyl 2-(2-(indol-3-yl)benzothiazol-3-yl)-2-cyanoacetate: The target’s dihydrodioxine ring introduces rigidity and lipophilicity, contrasting with the indole group in ’s compound, which may enhance π-stacking but reduce steric hindrance. The methoxy group in the target could improve solubility compared to the cyanoacetate in ’s analog, which may confer electrophilic reactivity .
  • Target Compound vs. Methyl 2-(2-amino-thiazol-4-yl)-methoxyimino-ethanoate: Both share a Z-configuration and ester groups, but the target’s benzothiazole-dioxine system is bulkier than the amino-thiazole in ’s compound. This bulkiness might reduce membrane permeability but enhance target specificity .
  • Target Compound vs. Metsulfuron Methyl Ester :

    • The sulfonylurea and triazine moieties in metsulfuron enable herbicidal activity, absent in the target compound. However, both utilize methyl esters for stability and bioavailability, suggesting shared metabolic pathways (e.g., esterase hydrolysis) .

Q & A

Basic Questions

Q. What are the key synthetic steps for preparing (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate?

  • Methodology :

  • Step 1 : Synthesize 6-methoxybenzo[d]thiazol-2-amine via bromine/glacial acetic acid-mediated cyclization of 4-substituted anilines and sodium thiocyanate .
  • Step 2 : React with hydrazine hydrochloride in ethylene glycol to form 2-hydrazinyl-6-methoxybenzo[d]thiazole .
  • Step 3 : Condense with 2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride under reflux in anhydrous methanol. Monitor reaction completion via TLC .
  • Step 4 : Purify via recrystallization (e.g., ethyl acetate/ethanol) to isolate the Z-isomer, confirmed by NOESY or X-ray crystallography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks for the methoxy group (δ ~3.8–4.0 ppm), thiazole protons (δ ~7.0–8.5 ppm), and dihydrodioxine protons (δ ~4.2–4.5 ppm) .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and imine bonds (C=N at ~1600–1650 cm⁻¹) .
  • X-ray crystallography : Resolve Z-configuration and intermolecular interactions (e.g., N–H⋯O hydrogen bonds stabilizing crystal packing) .

Q. What safety protocols are essential when handling intermediates during synthesis?

  • Methodology :

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact with hydrazine derivatives (toxic) .
  • Neutralize acidic/basic waste before disposal; collaborate with certified waste management services for hazardous byproducts (e.g., thiocyanate salts) .

Advanced Research Questions

Q. How can Bayesian optimization improve reaction yield for this compound?

  • Methodology :

  • Design a multi-variable experiment (e.g., temperature, solvent ratio, catalyst loading) using a D-optimal or factorial design .
  • Apply Bayesian algorithms to predict optimal conditions (e.g., 60°C, methanol/water 3:1) with fewer trials than traditional methods. Validate via HPLC yield analysis .

Q. How do intermolecular hydrogen bonds influence the crystal structure and stability?

  • Methodology :

  • Analyze X-ray data to identify N–H⋯N (2.8–3.0 Å) and C–H⋯O (3.2–3.5 Å) interactions forming R₂²(8) and R₂²(22) motifs .
  • Conduct Hirshfeld surface analysis to quantify π-π stacking contributions (centroid distances ~3.5 Å) .
  • Compare with analogous structures (e.g., ethyl 2-amino-α-(E-methoxyimino)-4-thiazoleacetate) to assess configurational stability .

Q. How to resolve contradictions in reported synthetic yields for similar thiazole derivatives?

  • Methodology :

  • Perform sensitivity analysis on variables (e.g., pH, purity of hydrazine hydrochloride). For example, yields drop below pH 6 due to incomplete imine formation .
  • Use DOE (Design of Experiments) to isolate critical factors (e.g., solvent polarity) and validate via LC-MS tracking of intermediates .

Q. What mechanistic insights explain regioselectivity in the coupling of dihydrodioxine and thiazole moieties?

  • Methodology :

  • Conduct DFT calculations to compare transition states for Z/E isomerization. The Z-configuration is favored by ~5 kcal/mol due to reduced steric hindrance .
  • Use kinetic isotope effects (KIEs) to probe rate-determining steps (e.g., nucleophilic attack on the carbonyl carbon) .

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